

IUPAC name for N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE
Cat. No.:	B029959

[Get Quote](#)

An In-depth Technical Guide to N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide

Abstract

N-trifluoroacetyl-3,4-(methylenedioxy)aniline, with the IUPAC name N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide, is a fluorinated aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[\[1\]](#) [\[2\]](#)[\[3\]](#) Its molecular architecture, which combines a 3,4-(methylenedioxy)aniline scaffold with a trifluoroacetyl group, makes it a valuable synthetic intermediate.[\[3\]](#)[\[4\]](#) The trifluoroacetyl moiety is known to enhance crucial pharmacokinetic properties such as metabolic stability and membrane permeability, while the benzodioxole core is a feature in various biologically active molecules.[\[5\]](#)[\[6\]](#) This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explores its potential applications as a building block for novel therapeutics, particularly in the context of neurodegenerative diseases.

Chemical Identity and Physicochemical Properties

N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide is classified as a fine chemical and aromatic heterocyclic compound.[\[3\]](#)[\[4\]](#)[\[7\]](#) It is typically supplied as a pale violet solid for research purposes and requires refrigerated storage (2-8°C) to ensure long-term stability.[\[3\]](#)[\[4\]](#)

Data Summary

The key quantitative and identifying data for this compound are summarized in the table below for ease of reference.

Property	Value	Source(s)
IUPAC Name	N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide	[1][2][3]
CAS Number	85575-56-0	[2][3][8]
Molecular Formula	C ₉ H ₆ F ₃ NO ₃	[3][8][9]
Molecular Weight	233.14 g/mol	[1][3][8]
Appearance	Pale Violet Solid	[4]
Purity (Typical)	>99% (by HPLC)	[3]
Storage Condition	2-8°C Refrigerator	[3]
SMILES	O=C(NC1=CC=C(OCO2)C2=C1)C(F)(F)F	[3]

Experimental Protocols: Synthesis and Characterization

The synthesis of N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide is achieved through the acylation of 3,4-(methylenedioxy)aniline. This reaction involves the nucleophilic attack of the aniline's amino group on an electrophilic trifluoroacetylating agent.

General Synthetic Protocol

Materials:

- 3,4-(methylenedioxy)aniline (1.0 eq)
- Trifluoroacetic anhydride (1.2 eq)
- Anhydrous pyridine or other suitable non-protic base (2.0 eq)

- Anhydrous dichloromethane (DCM) or other suitable solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3,4-(methylenedioxy)aniline and anhydrous DCM. The solution is cooled to 0°C in an ice bath.
- Addition of Base: Anhydrous pyridine is added dropwise to the stirred solution.
- Acylation: Trifluoroacetic anhydride is dissolved in a small volume of anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the reaction mixture at 0°C over 30 minutes.
- Reaction Monitoring: The reaction is allowed to slowly warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
- Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude solid is purified by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient system to afford the pure N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide.

- Characterization: The final product's identity and purity are confirmed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

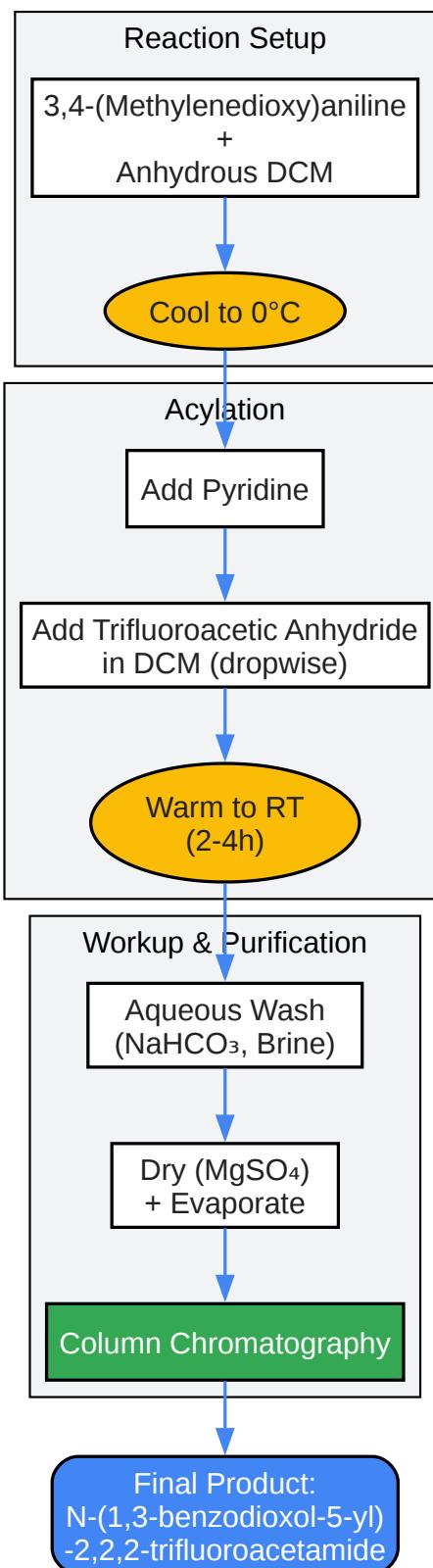

[Click to download full resolution via product page](#)

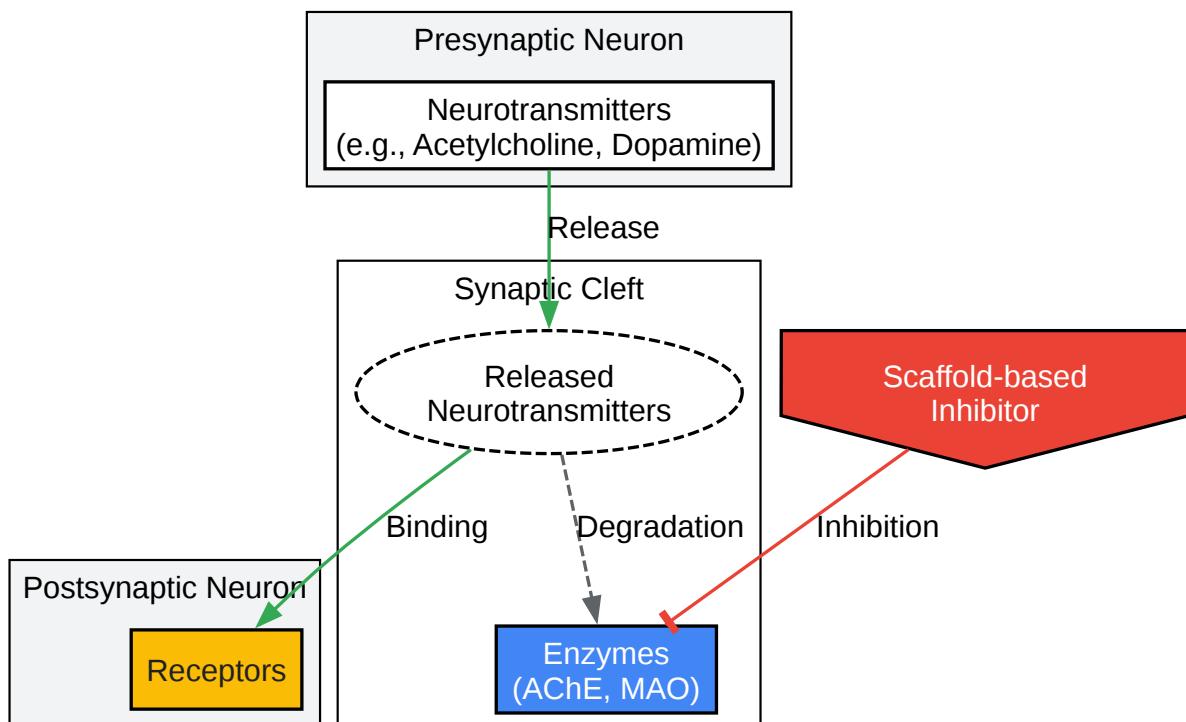
Figure 1: General synthesis workflow for N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide.

Applications in Drug Discovery and Development

While N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide is primarily an intermediate, its constituent parts suggest significant potential in therapeutic agent design.

Strategic Value of Fluorination

The incorporation of fluorine-containing groups, such as the trifluoroacetyl moiety, is a well-established strategy in modern drug design.^[5] Judicious placement of fluorine can profoundly influence a molecule's properties:


- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic breakdown by cytochrome P450 enzymes, which can increase a drug's half-life.^[5]
- **Lipophilicity:** The trifluoromethyl group increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.^{[5][6]}
- **Binding Affinity:** The strong electron-withdrawing nature of the group can alter the electronic properties of the entire molecule, potentially modulating its binding affinity to target proteins.^{[5][6]}

The 3,4-(Methylenedioxy)aniline Scaffold in Neuroscience

The 3,4-(methylenedioxy)aniline core structure is a key component in the development of enzyme inhibitors for treating neurodegenerative diseases.^[10] Research has shown that derivatives of this scaffold can act as potent inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE).^[10]

- **Monoamine Oxidase (MAO):** These enzymes are responsible for the degradation of neurotransmitters like dopamine and serotonin. MAO inhibitors increase the levels of these neurotransmitters in the brain and are used to treat Parkinson's disease and depression.
- **Acetylcholinesterase (AChE):** This enzyme breaks down the neurotransmitter acetylcholine. AChE inhibitors increase acetylcholine levels and are a primary treatment strategy for Alzheimer's disease.

A library of semicarbazones derived from 3,4-(methylenedioxy)aniline has been shown to dually inhibit both MAO and AChE, presenting a multi-target approach for complex neurodegenerative disorders.[10] The synthesis of N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide provides a key building block for creating new, potentially more effective versions of these inhibitors.

[Click to download full resolution via product page](#)

Figure 2: Inhibition of neurotransmitter-degrading enzymes (MAO, AChE) at the synapse.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. 85575-56-0|N-Trifluoroacetyl-3,4-(methylenedioxy)aniline|BLD Pharm [bldpharm.com]
- 8. scbt.com [scbt.com]
- 9. chembk.com [chembk.com]
- 10. Exploration of a Library of 3,4-(Methylenedioxy)aniline-Derived Semicarbazones as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC name for N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b029959#iupac-name-for-n-trifluoroacetyl-3-4-methylenedioxy-aniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com